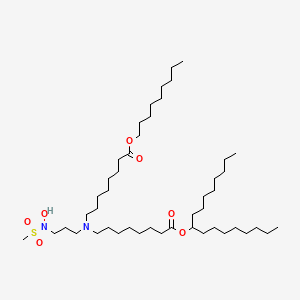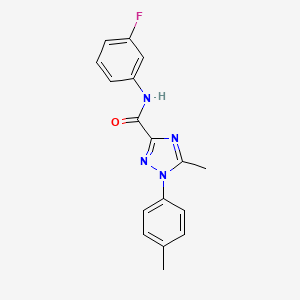
(3R)-3-(4-((5-(3-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(4-((5-(3-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, an indene moiety, and a hexynoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-((5-(3-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.
Attachment of the Methoxyphenyl Group: This step involves a Friedel-Crafts alkylation reaction.
Formation of the Hexynoic Acid Chain: This can be synthesized through a series of reactions, including alkyne formation and subsequent functional group transformations.
Final Coupling: The final step involves coupling the indene moiety with the hexynoic acid chain using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(4-((5-(3-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-(4-((5-(3-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-(4-((5-(3-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways: It may modulate signaling pathways involved in inflammation, oxidative stress, or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-(4-((5-(3-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(3R)-3-(4-((5-(3-Methylphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (3R)-3-(4-((5-(3-Methoxyphenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C28H26O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(3R)-3-[4-[[5-(3-methoxyphenyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C28H26O4/c1-3-5-20(18-28(29)30)19-8-12-24(13-9-19)32-27-15-11-23-16-22(10-14-26(23)27)21-6-4-7-25(17-21)31-2/h4,6-10,12-14,16-17,20,27H,11,15,18H2,1-2H3,(H,29,30)/t20-,27?/m1/s1 |
Clave InChI |
FASQBYCBCNQDAN-ACVCQEAVSA-N |
SMILES isomérico |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=CC(=CC=C4)OC |
SMILES canónico |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC(=C3)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethylphenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B13368050.png)
![7-{[Amino(4-hydroxyphenyl)acetyl]amino}-3,3-dimethyl-6-oxo-2-thiabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B13368059.png)
![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13368062.png)

![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368081.png)

![1-(3-chlorophenyl)-5-methyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368099.png)
![N-(6-chloro-3-pyridinyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13368100.png)


![3-[(Methylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368118.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13368129.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368135.png)
![2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide](/img/structure/B13368143.png)
